

An In-depth Technical Guide to the Structure and Functional Groups of Pentanedioate

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Compound of Interest

Compound Name: Pentanedioate

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Abstract

Pentanedioate, also known as glutarate, is a five-carbon linear dicarboxylic acid that plays a crucial role as a human metabolite.^{[1][2]} This document provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of **pentanedioate**. It includes detailed experimental protocols for its synthesis and purification, a summary of its spectral and structural data, and a visualization of its role in metabolic pathways. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this important biomolecule.

Chemical Structure and Functional Groups

Pentanedioate is the conjugate base of glutaric acid, an alpha,omega-dicarboxylic acid.^{[1][2]} The structure consists of a five-carbon chain with two carboxylic acid functional groups at positions 1 and 5.

Key Structural Features:

- Chemical Formula: $C_5H_8O_4$ ^{[1][2]}
- Molecular Weight: 132.12 g/mol ^{[1][2]}

- IUPAC Name: Pentanedioic acid[2]
- Synonyms: Glutaric acid, 1,3-Propanedicarboxylic acid[2]

The presence of two carboxylic acid groups defines its chemical properties, allowing it to act as a dibasic acid and participate in esterification and amide formation reactions.

Structural Data

Precise measurements of bond lengths and angles are critical for understanding the molecule's conformation and reactivity. The following table summarizes key structural parameters for pentanedioic acid.

Parameter	Value
C1-C2 Bond Length	1.50 Å
C2-C3 Bond Length	1.52 Å
C3-C4 Bond Length	1.52 Å
C4-C5 Bond Length	1.50 Å
C1-O1 Bond Length (C=O)	1.21 Å
C1-O2 Bond Length (C-OH)	1.31 Å
C5-O3 Bond Length (C=O)	1.21 Å
C5-O4 Bond Length (C-OH)	1.31 Å
C1-C2-C3 Bond Angle	113.8°
C2-C3-C4 Bond Angle	111.4°
C3-C4-C5 Bond Angle	113.8°
O1-C1-O2 Bond Angle	123.5°
O3-C5-O4 Bond Angle	123.5°

Note: These are typical values and may vary slightly depending on the crystalline form and experimental conditions.

Physicochemical and Spectroscopic Data

Physical Properties

Pentanedioic acid is a colorless crystalline solid at room temperature.^[2]

Property	Value	Reference
Melting Point	97.5-99 °C	^[1]
Boiling Point	302-304 °C (decomposes)	
Water Solubility	>50% (w/w)	^[2]
pKa1	4.34	
pKa2	5.42	

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **pentanedioate**.

¹H NMR (Proton NMR) Spectrum (D₂O, 400 MHz):

- δ 2.41 (t, 4H, J = 7.4 Hz): Protons on C2 and C4 (α -protons).
- δ 1.88 (quint, 2H, J = 7.4 Hz): Protons on C3 (β -protons).

¹³C NMR (Carbon NMR) Spectrum (D₂O, 100 MHz):

- δ 181.5: Carboxylic acid carbons (C1 and C5).
- δ 35.5: Methylene carbons adjacent to carboxyl groups (C2 and C4).
- δ 23.0: Central methylene carbon (C3).

Infrared (IR) Spectrum (KBr Pellet):

- 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
- 1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

- 1410 cm^{-1} : O-H bending.
- 1285 cm^{-1} : C-O stretching.

Experimental Protocols

Synthesis of Pentanedioic Acid from γ -Butyrolactone

This protocol details the synthesis of glutaric acid via the ring-opening of γ -butyrolactone followed by hydrolysis.^[1]

Materials:

- γ -Butyrolactone
- Potassium cyanide (KCN)
- Concentrated hydrochloric acid (HCl)
- Chloroform
- Activated charcoal

Procedure:

- In a 500-mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 86 g (1 mole) of γ -butyrolactone and 72 g (1.1 moles) of potassium cyanide.
- Heat the mixture with stirring in an oil bath at 190–195 °C for 2 hours. An initial vigorous reaction will subside.
- Cool the mixture to approximately 100 °C and dissolve the resulting potassium salt of the cyano acid in about 200 mL of hot water.
- Cautiously acidify the warm solution to Congo red with approximately 90 mL of concentrated hydrochloric acid.
- To the resulting solution containing the glutaric acid monoamide, add 200 mL of concentrated hydrochloric acid and heat under reflux for 1 hour.

- Evaporate the reaction mixture to dryness under reduced pressure.
- Extract the solid residue with four 200-mL portions of boiling chloroform.
- Filter the combined hot extracts and concentrate to about 400 mL.
- Cool the solution to induce crystallization. Collect the glutaric acid by suction filtration, wash with cold chloroform, and dry. The yield is typically 105–110 g (79.5–83.5%).

Purification:

- For a higher purity product, dissolve the crude glutaric acid in water and decolorize by boiling with 10 g of activated charcoal for 1 hour.
- Filter the hot solution to remove the charcoal.
- Evaporate the water under reduced pressure.
- Recrystallize the dry residue from chloroform to obtain white crystals of pure glutaric acid (m.p. 98–99 °C).

Purification by Recrystallization

Solvents: Chloroform, Benzene, Water.

General Procedure:

- Dissolve the crude pentanedioic acid in a minimum amount of a suitable hot solvent.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Filter the hot solution to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by suction filtration and wash with a small amount of cold solvent.

- Dry the crystals in a vacuum oven.

Quantitative Analysis by Titration

Principle: As a dibasic acid, pentanedioic acid can be quantified by titration with a standardized strong base.

Procedure:

- Accurately weigh a sample of pentanedioic acid and dissolve it in a known volume of deionized water.
- Add a few drops of a suitable indicator (e.g., phenolphthalein).
- Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color in the case of phenolphthalein).
- The concentration of pentanedioic acid can be calculated based on the stoichiometry of the reaction (1 mole of pentanedioic acid reacts with 2 moles of NaOH).

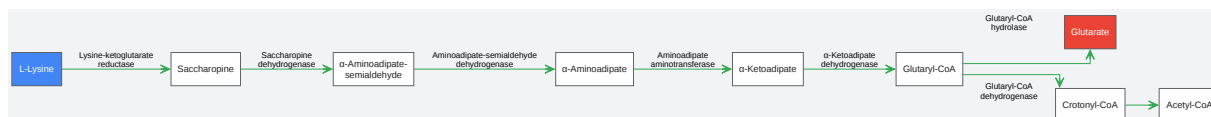
Metabolic Pathway Involvement

Pentanedioate is a key intermediate in the catabolism of the essential amino acid lysine.^[2]

Defects in this metabolic pathway can lead to the genetic disorder glutaric aciduria, characterized by the accumulation of glutaric acid and its derivatives.^[2]

Lysine Catabolism Pathway

The following diagram illustrates the metabolic pathway for the degradation of lysine, highlighting the formation of glutarate.



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Caption: Lysine catabolism pathway leading to glutarate.

Conclusion

This technical guide provides a detailed overview of the structure, functional groups, and properties of **pentanedioate**. The inclusion of experimental protocols, comprehensive data tables, and a metabolic pathway diagram is intended to equip researchers, scientists, and drug development professionals with the essential information required for their work with this significant dicarboxylic acid. The data and protocols presented herein are foundational for applications ranging from fundamental biochemical research to the development of novel therapeutics targeting metabolic pathways.

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